molecular formula C8H20O2Sn B1626176 1-Trimethylstannyl-3,3-dimethoxypropane CAS No. 102402-80-2

1-Trimethylstannyl-3,3-dimethoxypropane

Cat. No.: B1626176
CAS No.: 102402-80-2
M. Wt: 266.95 g/mol
InChI Key: DPEFUUBREPQDKK-UHFFFAOYSA-N
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Description

1-Trimethylstannyl-3,3-dimethoxypropane is an organotin compound with the molecular formula C8H20O2Sn. It is characterized by the presence of a trimethylstannyl group attached to a 3,3-dimethoxypropane moiety.

Preparation Methods

The synthesis of 1-Trimethylstannyl-3,3-dimethoxypropane typically involves the reaction of trimethyltin chloride with 3,3-dimethoxypropane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organotin compound. The general synthetic route can be summarized as follows:

    Reactants: Trimethyltin chloride and 3,3-dimethoxypropane.

    Conditions: The reaction is performed in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Chemical Reactions Analysis

1-Trimethylstannyl-3,3-dimethoxypropane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Trimethylstannyl-3,3-dimethoxypropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Trimethylstannyl-3,3-dimethoxypropane exerts its effects is primarily through its reactivity as an organotin compound. The trimethylstannyl group is highly reactive and can undergo various transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1-Trimethylstannyl-3,3-dimethoxypropane can be compared with other organotin compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and research.

Properties

IUPAC Name

3,3-dimethoxypropyl(trimethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O2.3CH3.Sn/c1-4-5(6-2)7-3;;;;/h5H,1,4H2,2-3H3;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEFUUBREPQDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC[Sn](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541887
Record name (3,3-Dimethoxypropyl)(trimethyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102402-80-2
Record name (3,3-Dimethoxypropyl)(trimethyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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